Acetamide, N-(2-chlorophenyl)-2-(8-quinolinyloxy)-
Description
Chemical Structure: The compound "Acetamide, N-(2-chlorophenyl)-2-(8-quinolinyloxy)-" features a chloro-substituted phenyl group attached to the acetamide nitrogen and a quinoline moiety linked via an ether oxygen at the 8-position. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Applications: Quinoline-containing acetamides are often explored for biological activities, including anticancer, antimicrobial, and receptor-targeting properties. The 8-quinolinyloxy group may enhance binding to metal ions or biological targets due to its planar aromatic system and lone-pair electrons from oxygen .
Properties
CAS No. |
867257-77-0 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-7-1-2-8-14(13)20-16(21)11-22-15-9-3-5-12-6-4-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
InChI Key |
QREUWESLZOLMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with chloroacetyl chloride to form 2-chlorophenyl chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce simpler amides or amines.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Steric Effects: The 8-quinolinyloxy group in the target compound introduces significant steric bulk compared to smaller substituents like hydroxypropyl or cyclohexyl . This may limit membrane permeability but enhance target specificity.
- Electronic Effects: Quinoline’s electron-rich aromatic system contrasts with quinazoline’s sulfanyl group in , which increases electrophilicity.
Key Observations :
- The target compound’s 8-quinolinyloxy group shares functional similarities with quinazoline derivatives in , which exhibit notable anticancer activity. However, the absence of sulfonyl or morpholinyl groups may reduce potency against specific kinases.
- Pyridazinone acetamides demonstrate receptor-specific activity, suggesting that substituent choice (quinoline vs. pyridazinone) critically determines target selectivity.
Physicochemical Properties
- Solubility : The hydrophilic hydroxypropyl group in enhances aqueous solubility, whereas the target compound’s aromatic groups likely reduce it, necessitating formulation adjustments for drug delivery.
- Crystallography: Chlorophenyl acetamides often exhibit intramolecular hydrogen bonding (e.g., C—H···O interactions in ), which stabilizes their crystal structures. The bulky 8-quinolinyloxy group may disrupt such interactions, leading to polymorphic variations.
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